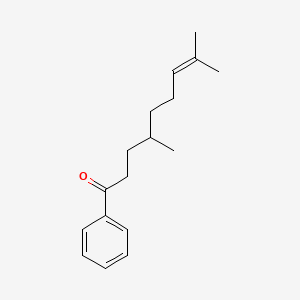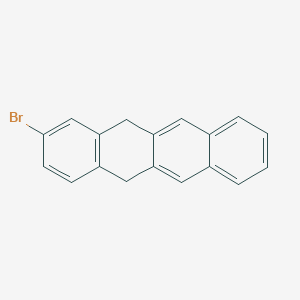
2-Bromo-5,12-dihydrotetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,12-dihydrotetracene is a brominated derivative of tetracene, an organic compound belonging to the acene family. Acenes are polycyclic aromatic hydrocarbons composed of linearly fused benzene rings. Tetracene, specifically, consists of four linearly fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,12-dihydrotetracene typically involves the bromination of tetracene. One common method is the bromination of tetracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5,12-dihydrotetracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted tetracene derivatives can be formed.
Coupling Products: Complex polycyclic aromatic hydrocarbons with extended conjugation can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,12-dihydrotetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: The compound is studied for its potential use in photovoltaic cells and other optoelectronic devices due to its unique electronic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,12-dihydrotetracene in its applications primarily involves its electronic properties. The bromine atom influences the electronic distribution within the tetracene framework, affecting its conductivity and reactivity. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its performance in devices like OFETs and OLEDs .
Vergleich Mit ähnlichen Verbindungen
Tetracene: The parent compound without the bromine substitution.
Pentacene: A higher acene with five linearly fused benzene rings.
Anthracene: A lower acene with three linearly fused benzene rings.
Comparison:
Eigenschaften
CAS-Nummer |
917574-01-7 |
|---|---|
Molekularformel |
C18H13Br |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
2-bromo-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Br/c19-18-6-5-14-9-15-7-12-3-1-2-4-13(12)8-16(15)10-17(14)11-18/h1-8,11H,9-10H2 |
InChI-Schlüssel |
VCZOGKXIRNIUDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CC3=CC4=CC=CC=C4C=C31)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14205320.png)
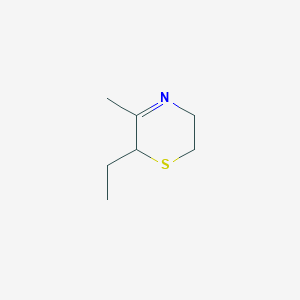
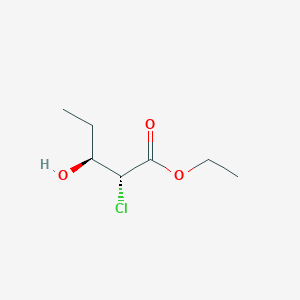
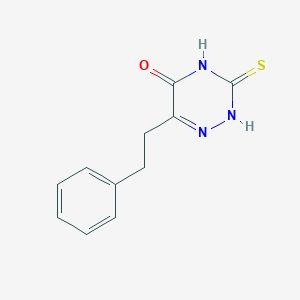

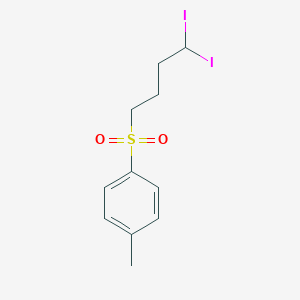

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
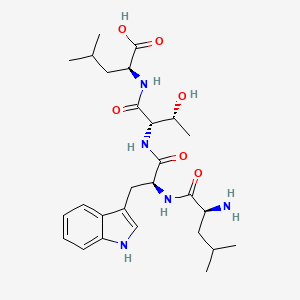
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
